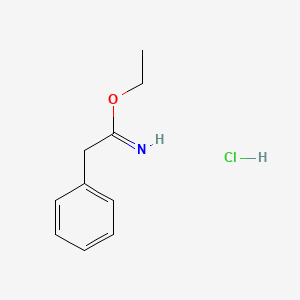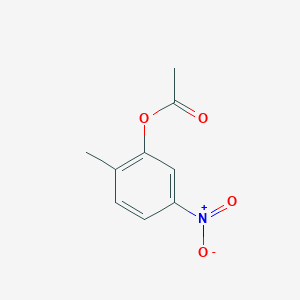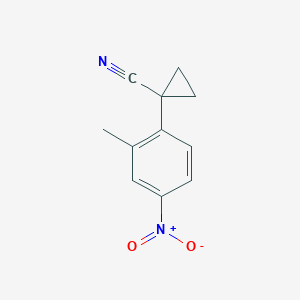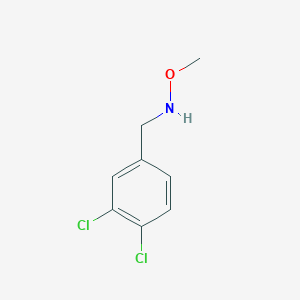
Ethyl 2-phenylacetimidate hydrochloride
Descripción general
Descripción
Ethyl 2-phenylacetimidate hydrochloride is a chemical compound that is widely used in scientific research. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C10H13Cl2NO and a molecular weight of 234.127 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-phenylacetimidate hydrochloride is represented by the linear formula C10H13Cl2NO . The compound has a molecular weight of 234.127 .
Chemical Reactions Analysis
Ethyl 2-phenylacetimidate hydrochloride is utilized in various chemical reactions. For instance, it is used in the synthesis of pyrazines, a type of aromatic compound. It also plays a role in the formation of oxadiazoles and amino acid esters.
Physical And Chemical Properties Analysis
Ethyl 2-phenylacetimidate hydrochloride has a molecular weight of 199.68 g/mol and a formula of C10H14ClNO .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazines
Ethyl 2-phenylacetimidate hydrochloride is utilized in chemical synthesis, particularly in the formation of pyrazines. A study by Keir, Maclennan, and Wood (1978) describes its transformation into ethyl 2-amidinoacetates, which are further reduced and cyclized to yield various pyrazine derivatives, including ethyl 3-amino-5-phenylpyrazine-2-carboxylate (Keir, Maclennan, & Wood, 1978).
Formation of Oxadiazoles and Amino Acid Esters
The compound is also instrumental in the synthesis of oxadiazoles and amino acid esters. Kraft, Paul, and Hilgetag (1971) demonstrated that ethyl 2- or 3-acylaminoimidate hydrochlorides, including ethyl 2-phenylacetimidate hydrochloride, react with acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, leading to the cyclization to oxadiazoles (Kraft, Paul, & Hilgetag, 1971).
Drug Delivery Systems
In the field of drug delivery, Şenol and Akyol (2018) investigated the use of 2-hydroxyethyl methacrylate (HEMA) hydrogels for controlled drug release under UV irradiation. This research, while not directly utilizing ethyl 2-phenylacetimidate hydrochloride, provides insight into similar chemical structures and their potential in drug delivery systems (Şenol & Akyol, 2018).
Antiviral Agent Synthesis
Ethyl 2-phenylacetimidate hydrochloride plays a role in synthesizing potential antiviral agents. Ueda, Okamoto, Tsuji, and Muraoka (1968) synthesized 2-acylaminoacetamidine and 3-acylaminopropionamidine hydrochlorides from corresponding nitriles via ethyl imidates, examining their antiviral activities (Ueda, Okamoto, Tsuji, & Muraoka, 1968).
Esterification Processes
Lin, Meyer, Dormann, and Chisholm (2021) reported on the synthesis and use of 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, synthesized from 2-trimethylsilylethanol. Although this study does not directly involve ethyl 2-phenylacetimidate hydrochloride, it explores the esterification processes related to similar imidate compounds (Lin, Meyer, Dormann, & Chisholm, 2021).
Protein Research
In protein research, ethyl chloroacetimidate, a compound related to ethyl 2-phenylacetimidate hydrochloride, has been proposed as a bifunctional protein reagent. Olomucki and Diopoh (1972) explored its reactivity and potential in protein modification studies (Olomucki & Diopoh, 1972).
Propiedades
IUPAC Name |
ethyl 2-phenylethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-12-10(11)8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUPOMJPZNXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480992 | |
| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylacetimidate hydrochloride | |
CAS RN |
5442-34-2 | |
| Record name | 5442-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)

amine](/img/structure/B3144096.png)



![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)




![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)